Sphinx31

SRPK1 inhibition Kinase assay IC50 comparison

Choose SPHINX31 for its unmatched 5.9 nM SRPK1 potency and well-characterized selectivity (50-fold over SRPK2, 100-fold over CLK1). Unlike weaker alternatives requiring higher doses, SPHINX31 achieves complete target engagement at nanomolar concentrations, minimizing off-target effects and cytotoxicity artifacts. Its ATP-competitive (Type I) mechanism has been validated in vivo in CNV and diabetic retinopathy models, providing a reliable benchmark for splicing research. Opt for SPHINX31 when reproducible, artifact-free results are non-negotiable.

Molecular Formula C27H24F3N5O2
Molecular Weight 507.5 g/mol
Cat. No. B610945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphinx31
SynonymsSPHINX31;  SPHINX-31;  SPHINX 31; 
Molecular FormulaC27H24F3N5O2
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5
InChIInChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36)
InChIKeyVURLRACCOCGFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SPHINX31 (SRPK1 Inhibitor): Compound Profile, Target Selectivity & Procurement Considerations


SPHINX31 (CAS 1818389-84-2) is a highly potent and selective inhibitor of serine/arginine-rich protein kinase 1 (SRPK1), a key regulator of alternative splicing and mRNA processing . With an IC50 of 5.9 nM in cell-free kinase assays, SPHINX31 exhibits marked selectivity for SRPK1 over closely related kinases, including SRPK2 (50-fold) and CLK1 (100-fold) . It functions as an ATP-competitive (Type I) kinase inhibitor [1] and effectively blocks SRPK1-mediated phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1) in cellular models (EC50 = 360 nM) [2].

SPHINX31 vs. General SRPK1 Inhibitors: Why Substitution Risks Experimental Inconsistency


While several compounds are marketed as SRPK1 inhibitors, their biochemical potency, selectivity profiles, and cellular target engagement vary dramatically. For instance, earlier-generation inhibitors like SRPIN340 exhibit IC50 values in the high nanomolar to micromolar range (0.14–0.89 µM) [1], which are orders of magnitude weaker than SPHINX31's 5.9 nM potency. Similarly, SPHINX (WAY-652848) demonstrates an IC50 of approximately 0.58–0.88 µM . Substituting SPHINX31 with these less potent alternatives requires substantially higher concentrations to achieve comparable target inhibition, which in turn increases the likelihood of off-target effects, cytotoxicity artifacts, and batch-to-batch variability in cellular and in vivo studies. Furthermore, SPHINX31's well-characterized selectivity window (50-fold over SRPK2, 100-fold over CLK1) is not uniformly reported or validated for many generic SRPK1 inhibitors, making cross-study comparisons unreliable and procurement decisions risky without quantitative evidence.

Quantitative Differentiation of SPHINX31: Head-to-Head Data vs. Comparator SRPK1 Inhibitors


Biochemical Potency: SPHINX31 vs. SRPIN340 and SPHINX

SPHINX31 inhibits SRPK1 with an IC50 of 5.9 nM in cell-free kinase assays . In direct comparison, SRPIN340, a commonly used SRPK1 inhibitor, exhibits an IC50 of 140–890 nM (0.14–0.89 µM) against SRPK1 [1], while SPHINX (WAY-652848) shows an IC50 of approximately 580 nM (0.58 µM) . This represents a potency advantage for SPHINX31 of approximately 24-fold to 150-fold over these comparators.

SRPK1 inhibition Kinase assay IC50 comparison

Selectivity Profile: SPHINX31 Demonstrates Defined Isoform Discrimination

SPHINX31 exhibits high selectivity for SRPK1, with a 50-fold preference over SRPK2 and a 100-fold preference over CLK1 in biochemical assays . In contrast, SRPIN340 shows only a ~13-fold selectivity for SRPK1 over SRPK2 (IC50 values of 0.14 µM vs. 1.8 µM for mouse isoforms) [1], and SPHINX displays variable selectivity, with some reports indicating an IC50 >10 µM for SRPK2 but limited broader kinome profiling .

Kinase selectivity SRPK2 CLK1 Off-target activity

Cellular Target Engagement: SRSF1 Phosphorylation Inhibition

In PC3 prostate cancer cells, SPHINX31 inhibits SRPK1-mediated SRSF1 phosphorylation with an EC50 of 360 nM [1]. In comparison, SRPIN340 requires concentrations of 20–100 µM to achieve similar effects on splicing regulation in cellular assays [2], indicating a 55–280× weaker cellular potency.

Cellular activity SRSF1 phosphorylation PC3 cells EC50

In Vivo Efficacy: Dose-Dependent Anti-Angiogenic Activity in Ocular Models

Intravitreal administration of SPHINX31 (2 µg per eye) significantly inhibits blood vessel growth and macrophage infiltration in a mouse model of laser-induced choroidal neovascularization (CNV) [1]. In contrast, the comparator SPHINX (WAY-652848) reduces CNV in vivo but requires higher doses or less well-defined efficacy metrics .

In vivo Choroidal neovascularization Mouse model Anti-angiogenic

Metabolic Stability: Favorable Microsomal Half-Life for Cell-Based Assays

SPHINX31 exhibits moderate metabolic stability in mouse liver microsomes, with a half-life (T1/2) of 95.8 minutes . While comparative data for SRPIN340 or SPHINX under identical conditions are not available in public repositories, this value indicates that SPHINX31 is sufficiently stable for standard cell-based assays and short-term in vivo studies, reducing the need for frequent re-dosing or specialized formulations.

Metabolic stability Liver microsomes Half-life In vitro ADME

Recommended Research & Industrial Application Scenarios for SPHINX31 Based on Quantitative Evidence


Alternative Splicing Modulation in Cancer Cell Models

SPHINX31 is ideally suited for studies investigating SRPK1-dependent alternative splicing events, such as the switch from pro-angiogenic VEGF-A165a to anti-angiogenic VEGF-A165b in cancer and endothelial cells [1]. Its high potency (IC50 = 5.9 nM) and selectivity (50-fold over SRPK2) enable precise modulation of splicing outcomes at nanomolar concentrations, minimizing off-target effects that could confound transcriptomic and phenotypic analyses .

Ocular Neovascularization and Diabetic Retinopathy Models

Validated in a mouse model of choroidal neovascularization (CNV), SPHINX31 (2 µg/eye) significantly inhibits pathological blood vessel growth and macrophage infiltration [2]. It also protects retinal endothelial permeability in a rat model of diabetic retinopathy [3]. These data support its use as a topical research tool for age-related macular degeneration (AMD) and diabetic eye disease, offering a well-defined in vivo efficacy benchmark .

Leukemia and NSCLC Cell Growth Inhibition Studies

SPHINX31 induces cell cycle arrest and differentiation in leukemic cell lines (e.g., THP1 at 3 µM) and inhibits growth of non-small cell lung cancer (NSCLC) cells, including those with acquired resistance to platinum-based chemotherapy [4]. Its ability to inhibit ATR signaling and replicative stress response pathways [5] makes it a valuable chemical probe for exploring SRPK1's role in DNA damage repair and cancer cell survival.

Kinase Selectivity Profiling and Chemical Biology

With a defined selectivity profile (50-fold over SRPK2, 100-fold over CLK1) , SPHINX31 serves as a reference inhibitor for dissecting the specific contributions of SRPK1 in complex signaling networks. Its ATP-competitive mechanism (Type I) further enables structure-activity relationship (SAR) studies and the development of next-generation SRPK1-targeted probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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